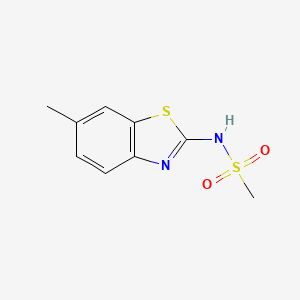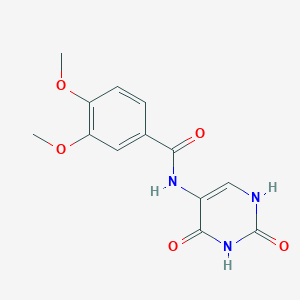![molecular formula C15H23F3N4O2 B5567658 5-butyl-4-ethyl-2-{2-oxo-2-[2-(trifluoromethyl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5567658.png)
5-butyl-4-ethyl-2-{2-oxo-2-[2-(trifluoromethyl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This chemical compound belongs to a class of substances that exhibit significant interest due to their unique chemical structures and potential applications in various fields, excluding drug use and dosage, as well as side effects related information.
Synthesis Analysis
The synthesis of compounds similar to 5-butyl-4-ethyl-2-{2-oxo-2-[2-(trifluoromethyl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one often involves complex chemical reactions. A practical example is the regioselective synthesis involving ethyl 4,4,4-trifluoro-3-oxo-butyrate and various cyclization reactions to yield compounds with trifluoromethyl groups and pyridine derivatives (Yang et al., 2013).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied, revealing intricate details like discrete molecule formations, hydrogen bonding, and crystal structures. For instance, Zareef et al. (2008) described a structure with hydrogen bonds forming chains, illustrating the complexity of these molecules' architectures (Zareef et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving these compounds often entail regiospecific and stereoselective synthesis, as seen in the creation of 5-(trifluoromethyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidines under solvent-free conditions, showcasing their reactive versatility (Rahmati, 2011).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Regioselective Synthesis : A study by Yang et al. (2013) showcases the regioselective synthesis of 2,6-Dimethyl-3,5-bis[(3-aryl-5-trifluoromethyl)-isoxazol-4-carbonyl]-pyridine derivatives, highlighting a method for incorporating trifluoromethyl groups into complex heterocyclic structures, which could be analogous to the synthesis strategies for the compound (Yang et al., 2013).
- Diverse Heterocycles from a Single Precursor : Honey et al. (2012) discuss the utility of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as a versatile precursor for synthesizing a range of trifluoromethyl heterocycles, illustrating the compound's potential as a building block for various scientific applications (Honey et al., 2012).
Applications in Materials Science
- Electrosynthesis in Ionic Liquids : Research by Viau et al. (2014) on the electrosynthesis of polypyrrole thin films in different solvents, including those with trifluoromethyl groups, provides insights into the materials science applications of related compounds, potentially informing the use of the mentioned compound in advanced material fabrication (Viau et al., 2014).
Biologically Active Compound Synthesis
- Enzymatic Activity Enhancement : Abd and Awas (2008) explore the synthesis and enzymatic activity of pyrazolopyrimidinyl keto-esters, demonstrating how modifications to the molecular structure can influence biological activity, which may be relevant for the bioactivity studies of the compound (Abd & Awas, 2008).
Advanced Organic Synthesis Techniques
- Phosphine-Catalyzed Annulation : A study by Zhu et al. (2003) on the phosphine-catalyzed [4 + 2] annulation for synthesizing highly functionalized tetrahydropyridines highlights advanced organic synthesis techniques that could be applicable to the synthesis and functionalization of the compound of interest (Zhu et al., 2003).
Propiedades
IUPAC Name |
5-butyl-4-ethyl-2-[2-oxo-2-[2-(trifluoromethyl)pyrrolidin-1-yl]ethyl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23F3N4O2/c1-3-5-8-12-19-22(14(24)20(12)4-2)10-13(23)21-9-6-7-11(21)15(16,17)18/h11H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKWYNIQOJOMPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN(C(=O)N1CC)CC(=O)N2CCCC2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-butyl-4-ethyl-2-{2-oxo-2-[2-(trifluoromethyl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5567584.png)
![4-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5567585.png)
![(3S*,4R*)-3-(dimethylamino)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-propyl-1-pyrrolidinecarboxamide](/img/structure/B5567599.png)
![3-methyl-8-[(1-phenylcyclopentyl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5567611.png)
![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5567615.png)

![N-[(3S*,4R*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5567626.png)
![methyl 3-{4-[(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)methyl]-1H-pyrazol-1-yl}propanoate](/img/structure/B5567628.png)


![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5567641.png)

![1-cyclopentyl-N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5567654.png)
![3-[2-(4-fluorophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5567671.png)